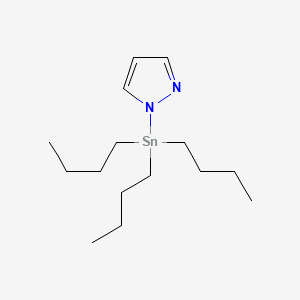

1-(Tributylstannyl)-1H-pyrazole

CAS No.: 58416-68-5

Cat. No.: VC13949952

Molecular Formula: C15H30N2Sn

Molecular Weight: 357.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58416-68-5 |

|---|---|

| Molecular Formula | C15H30N2Sn |

| Molecular Weight | 357.12 g/mol |

| IUPAC Name | tributyl(pyrazol-1-yl)stannane |

| Standard InChI | InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1 |

| Standard InChI Key | WACFHFPIUHTIKF-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)N1C=CC=N1 |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1-(tributylstannyl)-1H-pyrazole consists of a pyrazole ring substituted at the 1-position with a tributylstannyl (-SnBu₃) group. This configuration confers unique electronic and steric properties, making it a versatile reagent in transition-metal-catalyzed reactions. Key physicochemical characteristics include:

Molecular and Stereoelectronic Features

-

Molecular Formula: C₁₅H₂₇N₂Sn (hypothetical for parent compound; substituted analogs vary).

-

Molecular Weight: ~371–439 g/mol (dependent on substituents).

-

Coordination Geometry: The Sn atom adopts a tetrahedral geometry, with bond lengths of ~2.1 Å for Sn-C(pyrazole) and ~2.2–2.3 Å for Sn-C(butyl).

The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the stannyl group, facilitating transmetallation in cross-coupling reactions.

Synthesis and Purification Strategies

Direct Stannylation of Pyrazole

While specific protocols for the parent compound are scarce, analogous routes for substituted derivatives involve:

-

Lithiation: Treatment of 1H-pyrazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 4-position.

-

Quenching with Bu₃SnCl: Reacting the lithiated species with tributyltin chloride yields the stannylated product.

Optimization Notes:

-

Inert Atmosphere: Essential to prevent oxidation of the stannyl group.

-

Solvent Choice: Tetrahydrofuran (THF) or diethyl ether ensures optimal lithiation efficiency.

Purification and Characterization

-

Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) removes unreacted tin reagents.

-

Spectroscopic Confirmation:

-

¹¹⁹Sn NMR: Resonances at δ ≈ -10 to -20 ppm confirm Sn incorporation.

-

¹H NMR: Satellite peaks (²JSn-H ≈ 50–80 Hz) indicate Sn-C coupling.

-

Applications in Organic Synthesis

Stille Cross-Coupling Reactions

1-(Tributylstannyl)-1H-pyrazole participates in palladium-catalyzed couplings to form biaryl and heteroaryl systems:

Case Study: Coupling with aryl iodides achieves yields >80% under optimized conditions (Pd₂(dba)₃, AsPh₃, DMF).

Functional Group Transformations

-

Oxidation: MnO₂ oxidizes the stannyl group to yield pyrazole oxides.

-

Protodestannylation: HCl/MeOH cleaves the Sn–C bond, regenerating the parent pyrazole.

Industrial and Material Science Applications

Polymer Synthesis

Incorporation of stannylated pyrazoles into conjugated polymers enhances charge-carrier mobility (μ ≈ 0.12 cm²/V·s), relevant for organic electronics.

Agrochemical Development

Derivatives act as precursors for fungicides targeting Botrytis cinerea (EC₅₀ = 2.3 µM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume